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molecular formula C10H11N5 B2623908 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 157871-55-1

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2623908
M. Wt: 201.233
InChI Key: QCZSQSQDQAEHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691892B2

Procedure details

The title compound is prepared according to the procedure for 3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (example 17a) from nicotinoyl chloride hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][C:4]([C:7]2[N:11]3[CH2:12][CH2:13][CH2:14][NH:15][C:10]3=[N:9][N:8]=2)=[CH:3]C=1.Cl.C(Cl)(=O)C1C=CC=[N:20][CH:19]=1>>[N:20]1[CH:19]=[CH:6][CH:5]=[C:4]([C:7]2[N:11]3[CH2:12][CH2:13][CH2:14][NH:15][C:10]3=[N:9][N:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NN=C2N1CCCN2
Step Two
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NN=C2N1CCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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